1,3-dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 1,3-dimethyl-substituted core, an isopropyl group at position 6, and a thiazole-2-yl carboxamide moiety at position 2. The thiazole ring enhances metabolic stability and binding affinity, while the pyrazolo-pyridine core provides a rigid scaffold for molecular interactions .
Properties
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-8(2)11-7-10(14(21)18-15-16-5-6-22-15)12-9(3)19-20(4)13(12)17-11/h5-8H,1-4H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLWXFWRYOURMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. The choice of raw materials and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) participates in hydrolysis and substitution reactions:
Acidic/Basic Hydrolysis
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Conditions : Reflux with 6N HCl (110°C, 8h) or 2N NaOH (ethanol/water, 80°C, 6h)
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Products :
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Acidic: 1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid + thiazol-2-amine hydrochloride
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Basic: Sodium salt of the carboxylic acid + free thiazol-2-amine
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Yield : 72–85% for analogous amide hydrolysis
Electrophilic Substitution on Thiazole Ring
The electron-rich thiazole moiety undergoes regioselective electrophilic substitution:
| Reaction | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | HBr, DCM, 0°C → RT, 12h | C5 | 5-Bromo-1,3-thiazol-2-yl derivative | 68% |
| Nitration | HNO3/H2SO4, 0°C, 2h | C5 | 5-Nitro-1,3-thiazol-2-yl derivative | 54% |
Chlorination
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Conditions : POCl3, reflux (100°C, 4h)
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Note : Requires prior hydroxylation (not native to this structure).
Nucleophilic Aromatic Substitution
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Example : Replacement of nitro groups (if present) with amines:
Functional Group Interconversion (Isopropyl Group)
The 6-isopropyl group resists oxidation but can undergo radical halogenation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | Cl2, hv, CCl4, 25°C, 6h | 6-(2-Chloropropan-2-yl) derivative | 31% |
Metal-Catalyzed Cross-Coupling
Limited by the absence of halogens but feasible with synthetic precursors:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | Ar-B(OH)2, Na2CO3, DME, 80°C | Introduction of aryl groups at C6 |
Biological Interaction Mechanisms
While not a classical reaction, the compound inhibits kinases through:
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Hydrogen bonding : Carboxamide NH and carbonyl interact with kinase hinge region .
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Van der Waals forces : Isopropyl and methyl groups occupy hydrophobic pockets .
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IC50 Values : Analogous pyrazolo[3,4-b]pyridines show IC50 = 0.19–4.2 μM against cancer cell lines .
Stability Under Synthetic Conditions
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Thermal Stability : Degrades >200°C (TGA data).
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pH Sensitivity : Stable in pH 4–9 (24h, RT); hydrolyzes rapidly in strongly acidic/basic conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1,3-dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit significant anticancer properties. Research has shown that the thiazole moiety in the compound enhances its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The pyrazolo[3,4-b]pyridine scaffold is known for modulating inflammatory pathways.
- Case Study : In a preclinical model of rheumatoid arthritis, the compound significantly reduced markers of inflammation and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases .
Neuropharmacological Applications
Research indicates that this compound may also have neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Neuroprotective Effects
Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other pyrazolo[3,4-b]pyridine carboxamides but differs in substituents, which significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Findings:
Bioactivity Modulation: The thiazole-2-yl group in the target compound (vs. Sulfone-containing analogs (e.g., ) exhibit superior oxidative stability but may suffer from reduced solubility.
Synthetic Complexity :
- The thiazole-2-yl carboxamide requires regioselective coupling (e.g., HATU-mediated amidation), whereas dimethoxyphenyl derivatives employ Ullmann-type arylations .
- Thiadiazole-imine analogs () involve condensation reactions under acidic conditions, introducing synthetic challenges in maintaining imine stability.
Thermal and Chemical Stability :
- Thiazole derivatives demonstrate higher thermal stability (TGA decomposition >250°C) compared to thiadiazole-imine analogs (decomposition ~200°C) due to aromatic conjugation .
- Methoxy-substituted compounds (e.g., ) show pH-dependent hydrolysis of the carboxamide bond, unlike the target compound’s thiazole-carboxamide, which resists hydrolysis under physiological conditions .
Biological Activity
1,3-Dimethyl-6-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- CAS Number : 1144433-30-6
Synthesis
The compound is synthesized through a multi-step process involving the reaction of pyrazolo[3,4-b]pyridine derivatives with thiazole-containing moieties. The synthesis typically employs methods such as alkylation and condensation reactions to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate potent antiproliferative activity.
- Km-12 (colon cancer) : Demonstrated inhibition of cell proliferation with an IC50 value of 0.304 μM .
The mechanism appears to involve the inhibition of tubulin polymerization, similar to other known microtubule-targeting agents. In vitro assays have shown that the compound effectively disrupts microtubule dynamics, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against ESKAPE pathogens. Preliminary results suggest moderate activity against certain strains, indicating its potential as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the thiazole ring enhances interaction with biological targets.
- Substituents at the pyrazolo ring significantly influence potency and selectivity against cancer cell lines .
Study 1: Anticancer Evaluation
In a study assessing a series of pyrazolo derivatives, the compound was tested against MCF-7 and Km-12 cell lines. Results showed that modifications at the N1 position of the pyrazolo scaffold resulted in enhanced biological activity, with some derivatives achieving IC50 values below 100 nM .
Study 2: Microtubule Targeting Mechanism
A detailed investigation into the mechanism revealed that compounds similar to this compound inhibit colchicine binding to tubulin. This inhibition was associated with significant disruption of microtubule assembly in vitro .
Q & A
Q. How to design a synthetic route for this compound?
A robust synthesis typically involves coupling pyrazolo[3,4-b]pyridine precursors with thiazole-containing carboxamide groups. For example, cross-coupling reactions using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C can facilitate nucleophilic substitution (e.g., cyclopropane amine introduction) . Key steps include:
- Precursor activation : Use iodinated pyrazole intermediates for Suzuki-Miyaura or Ullmann couplings.
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound.
Q. What spectroscopic methods are critical for structural characterization?
- NMR : H and C NMR are essential for confirming substituent positions. For instance, methyl groups at positions 1 and 3 of the pyrazole ring show distinct δ 2.1–2.5 ppm shifts in H NMR .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight (e.g., m/z 215 [M+H]) .
- IR : Stretching frequencies (e.g., ~1700 cm for carbonyl groups) confirm functional groups .
Q. How to optimize purification for high-purity yields?
- Chromatography : Use silica gel columns with gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Solvent systems like ethanol/water or dioxane can improve crystalline purity, as demonstrated for pyrazolo-pyrimidine analogs .
Advanced Research Questions
Q. How to resolve crystallographic data contradictions during X-ray refinement?
- Statistical parameters : Apply Rogers’ η and Flack’s x parameters to distinguish centrosymmetric vs. chiral structures. For near-symmetric systems, Flack’s x is more reliable than η for enantiomer resolution .
- Software tools : Use SHELXL for small-molecule refinement and SIR97 for automated solution of phase problems. SHELXL’s robust handling of twinned data is critical for high-resolution structures .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Bioisosteric replacement : Substitute the thiazole-2-yl group with other heterocycles (e.g., pyridine, triazole) and measure binding affinity changes. For example, replacing thiazole with pyridinyl in mGlu5 receptor antagonists increased solubility and selectivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., isopropyl at position 6) with target binding .
Q. How to handle conflicting NMR data in structural assignments?
- 2D NMR : Employ H-C HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the pyrazole C4 and the thiazole NH confirm carboxamide linkage .
- Dynamic NMR : Variable-temperature experiments can identify conformational exchange broadening in flexible substituents (e.g., isopropyl groups) .
Q. How to optimize reaction conditions for scaled-up synthesis?
- Solvent selection : Replace DMSO with DMF for better thermal stability in prolonged reactions (e.g., 48-hour couplings at 35°C) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings to reduce copper-mediated side reactions .
Q. Notes
- Always cross-validate structural data with multiple spectroscopic and computational methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
